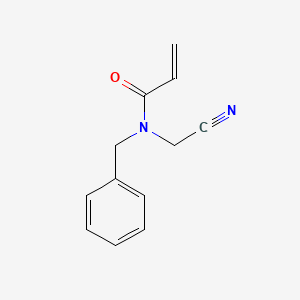

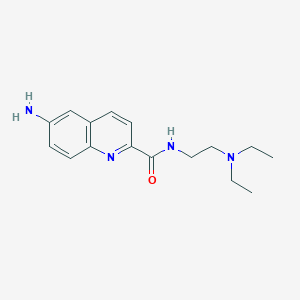

![molecular formula C8H6BrF2NO2 B2472567 Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl]- CAS No. 1523194-44-6](/img/structure/B2472567.png)

Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl]-

Vue d'ensemble

Description

Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl]- is a useful research compound. Its molecular formula is C8H6BrF2NO2 and its molecular weight is 266.042. The purity is usually 95%.

BenchChem offers high-quality Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl]- has been studied in the context of chemical synthesis. For example, a study synthesized 1-(6-Bromo-pyridin-3-yl)-ethanone using dibromo-pyridine, achieving a total yield of 81% (Zeng-sun Jin, 2015).

Another study synthesized derivatives of this compound, focusing on the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives and their biological activities. The derivatives showed potent immunosuppressive and immunostimulatory effects on immune cells (H. Abdel‐Aziz et al., 2011).

Biological and Medical Applications

A study focused on the synthesis of novel dienone pyridine ethanone curcumin analogues, which demonstrated tumor growth inhibition and antiangiogenic effects against mouse Ehrlich ascites tumor in vivo (H. Chandru et al., 2008).

In the field of medicinal chemistry, a study synthesized 2-bromo-1-(2,5-dimethoxyphenyl)ethanone, which proved to be an effective chemical protective group but did not exhibit photolytic phenomena (Li Hong-xia, 2007).

Pharmaceutical Synthesis

- The compound has been used in the synthesis of key intermediates for pharmaceuticals, such as Etoricoxib, a medication used to treat pain and inflammation (Pan Hai-ya, 2012).

Mécanisme D'action

Target of Action

It’s known that such compounds often interact with various enzymes or receptors in the body, which play crucial roles in numerous biological processes .

Mode of Action

It’s worth noting that brominated compounds often act by forming covalent bonds with their targets, leading to changes in their function .

Biochemical Pathways

It’s common for such compounds to influence a variety of pathways, leading to downstream effects on cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-1-(6-(difluoromethoxy)pyridin-3-yl)ethanone are as follows :

- High gastrointestinal absorption is indicated. The compound is predicted to be able to cross the blood-brain barrier (BBB permeant). It is not a substrate for P-glycoprotein, and it is an inhibitor for CYP1A2 and CYP2C19 enzymes. Information about the excretion of this compound is not available.

These properties can significantly impact the bioavailability of the compound .

Result of Action

The interaction of such compounds with their targets can lead to a variety of cellular responses .

Propriétés

IUPAC Name |

2-bromo-1-[6-(difluoromethoxy)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO2/c9-3-6(13)5-1-2-7(12-4-5)14-8(10)11/h1-2,4,8H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCNKZRPRRBRNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)CBr)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523194-44-6 | |

| Record name | 2-bromo-1-[6-(difluoromethoxy)pyridin-3-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

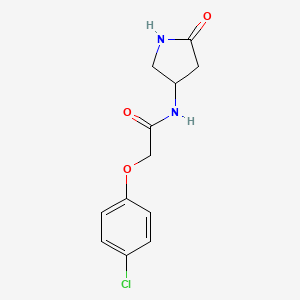

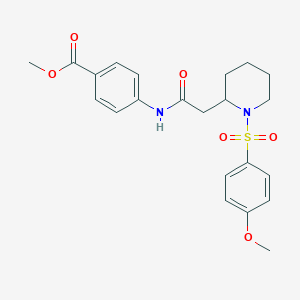

![1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2472495.png)

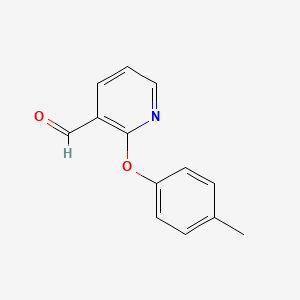

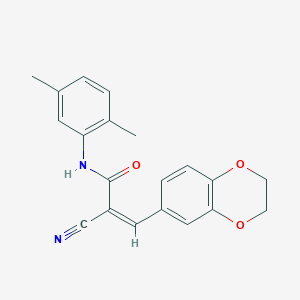

![2-Bromobenzo[1,2-d:3,4-d']bis(thiazole)](/img/structure/B2472496.png)

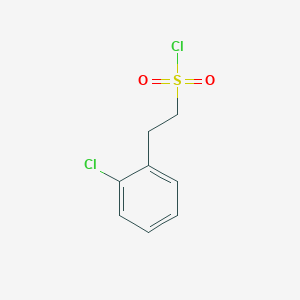

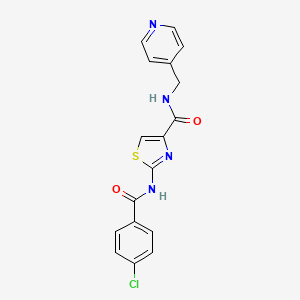

![3-chloro-4-fluoro-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2472498.png)

![3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2472500.png)

![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/no-structure.png)